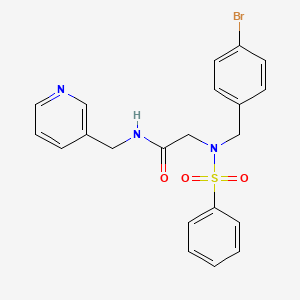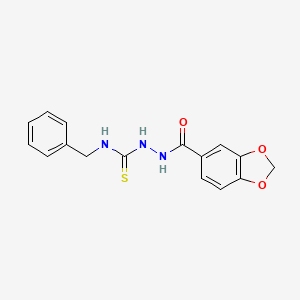![molecular formula C13H17BrN2O4S B3484180 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3484180.png)
4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Descripción general
Descripción
4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BMS-345541 and is used as a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex is a crucial regulator of the nuclear factor-κB (NF-κB) signaling pathway, which plays a key role in inflammation, immunity, and cell survival. In
Aplicaciones Científicas De Investigación
BMS-345541 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of the 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide complex, which makes it a valuable tool for studying the NF-κB signaling pathway. The NF-κB pathway is involved in a wide range of cellular processes, including inflammation, immunity, and cell survival. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. BMS-345541 has been used to study the role of the NF-κB pathway in these diseases and to develop potential therapeutic interventions.
Mecanismo De Acción
BMS-345541 selectively inhibits the 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide complex, which is responsible for the phosphorylation and degradation of IκB proteins. IκB proteins normally bind to and inhibit NF-κB, preventing it from entering the nucleus and activating gene transcription. When the 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide complex is activated, it phosphorylates IκB proteins, leading to their ubiquitination and degradation by the proteasome. This allows NF-κB to enter the nucleus and activate gene transcription. By inhibiting the 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide complex, BMS-345541 prevents the activation of NF-κB and downstream gene expression.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BMS-345541 inhibits the activation of NF-κB and downstream gene expression in a variety of cell types. In vivo studies have shown that BMS-345541 can reduce inflammation and improve outcomes in animal models of inflammatory diseases, such as arthritis and colitis. BMS-345541 has also been shown to have potential anticancer effects, by inhibiting the proliferation and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-345541 has several advantages for lab experiments. It is a potent and selective inhibitor of the 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide complex, which makes it a valuable tool for studying the NF-κB pathway. It has also been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, BMS-345541 has some limitations. It is a relatively expensive compound, which may limit its use in some labs. It also has a short half-life in vivo, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on BMS-345541. One area of interest is the development of more potent and selective inhibitors of the 4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide complex. This could lead to the development of more effective therapies for diseases that involve dysregulation of the NF-κB pathway. Another area of interest is the identification of biomarkers that can predict response to BMS-345541 treatment. This could help to identify patients who are most likely to benefit from treatment with BMS-345541. Finally, there is interest in exploring the potential of BMS-345541 as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the safety and efficacy of BMS-345541 in clinical trials.
Propiedades
IUPAC Name |
4-bromo-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4S/c1-15(10-13(17)16-6-8-20-9-7-16)21(18,19)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJXKSOUSMHMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B3484108.png)
![3-allyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3484111.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3484124.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3484132.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3484139.png)


![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3484168.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-methylglycinamide](/img/structure/B3484174.png)
![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3484192.png)
![1-{[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3484200.png)
![2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B3484204.png)
![4-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3484205.png)
